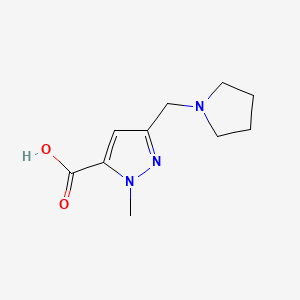
1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-5-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies . These include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The pyrrolidine ring in the molecule can undergo various chemical reactions. The type of reaction and the products formed depend on the reaction conditions and the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, a compound with a similar structure, 1-Methyl-3-pyrrolidinol, is a liquid with a refractive index of 1.464 and a density of 0.921 g/mL at 25 °C .Scientific Research Applications
Synthesis and Structural Analysis
1-Methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-5-carboxylic acid and its derivatives are primarily involved in the synthesis of complex compounds. Studies have been conducted on the synthesis and characterization of pyrazole derivatives, exploring their molecular structures through X-ray diffraction, nuclear magnetic resonance (NMR), and density-functional-theory (DFT) calculations. These analyses provide insights into the stability and tautomeric forms of the compounds, which are crucial for understanding their chemical behavior and potential applications (Shen et al., 2012).
Antibacterial Properties
Some derivatives of 1-Methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-5-carboxylic acid have shown promising antibacterial properties. Research has been conducted to synthesize and evaluate various compounds for their effectiveness against bacterial infections. This indicates potential applications of these compounds in developing new antibacterial agents (Maqbool et al., 2014).
Coordination Complexes and Crystal Structures
Studies on coordination complexes involving pyrazole-dicarboxylate acid derivatives, including 1-Methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-5-carboxylic acid, have led to the synthesis of novel compounds. These studies focus on understanding the coordination and crystallization properties of these molecules with various metal ions. This research contributes to the field of crystallography and materials science, potentially leading to the development of new materials with unique properties (Radi et al., 2015).
Fluorescence Sensing
Derivatives of 1-Methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-5-carboxylic acid have been utilized in the development of chemical sensors. Research into probes bearing a pyridine–pyrazole moiety, synthesized from these derivatives, has shown potential in detecting metal ions like Al3+ with high sensitivity and selectivity. This has applications in biological imaging and environmental monitoring, highlighting the versatility of these compounds (Naskar et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methyl-5-(pyrrolidin-1-ylmethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-12-9(10(14)15)6-8(11-12)7-13-4-2-3-5-13/h6H,2-5,7H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPQTSHGZKXYGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN2CCCC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676576 |
Source


|
| Record name | 1-Methyl-3-[(pyrrolidin-1-yl)methyl]-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-5-carboxylic acid | |
CAS RN |
1223748-46-6 |
Source


|
| Record name | 1-Methyl-3-[(pyrrolidin-1-yl)methyl]-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

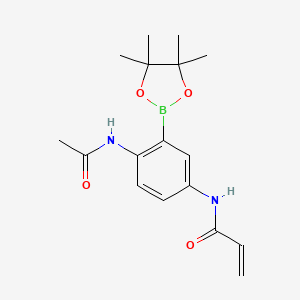
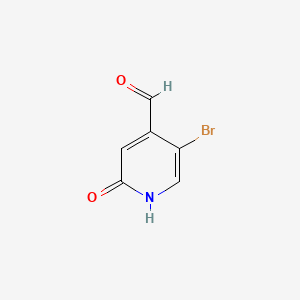
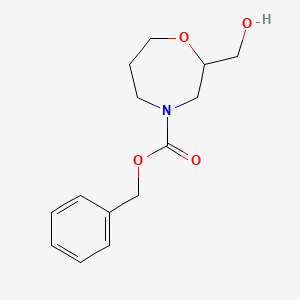
![2,6-Dibromo-4,8-bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B567230.png)
![3-Chloro-3'-fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B567231.png)
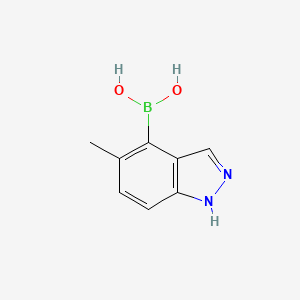
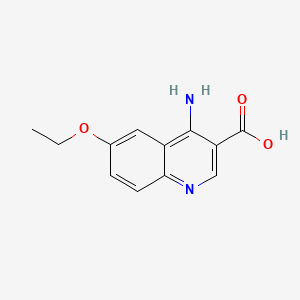
![8-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B567235.png)
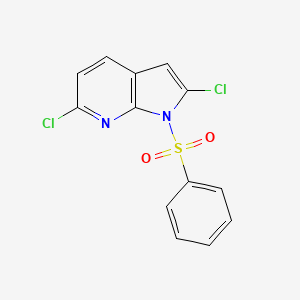

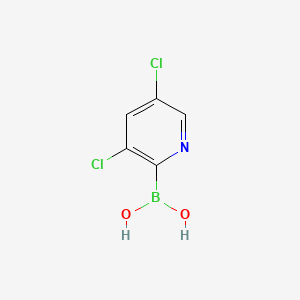
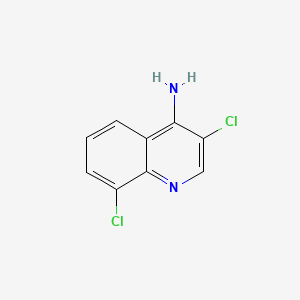
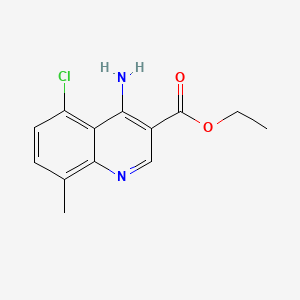
![1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567245.png)